亚甲基环庚烷

描述

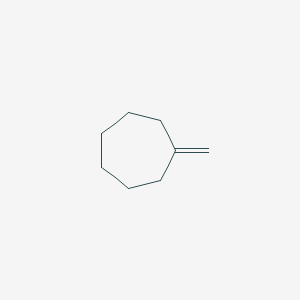

Methylenecycloheptane is a chemical compound with the molecular formula C8H14 . It is also known by other names such as methylidenecycloheptane and methylene-cycloheptane . The molecular weight of Methylenecycloheptane is 110.20 g/mol .

Molecular Structure Analysis

Methylenecycloheptane has a complex molecular structure. It contains a total of 22 bonds, including 8 non-hydrogen bonds, 1 multiple bond, 1 double bond, and 1 seven-membered ring . The InChI representation of its structure is InChI=1S/C8H14/c1-8-6-4-2-3-5-7-8/h1-7H2 .

Physical And Chemical Properties Analysis

Methylenecycloheptane has a density of 0.8±0.1 g/cm³ . Its boiling point is 137.8±7.0 °C at 760 mmHg . The vapour pressure of Methylenecycloheptane is 8.6±0.1 mmHg at 25°C . It has a molar refractivity of 36.6±0.4 cm³ . The compound has no hydrogen bond acceptors or donors, and no freely rotating bonds .

科学研究应用

色谱分析

已使用气相色谱法分析了亚甲基环庚烷。Shabtai(1965 年)使用不同的色谱技术探索了其行为,实现了平滑分离和高精度定量测定。这项研究是了解该化合物独特的色谱性质及其在分析化学中的潜在应用的基础 (Shabtai, 1965)。

燃烧和热解研究

在一项专注于甲基环己烷热解和燃烧的研究中,王等人(2014 年)深入了解了其燃烧化学,这对于开发较大环烷烃和实际燃料的动力学模型至关重要。识别出各种热解和火焰中间体,包括自由基和环状中间体,对于了解该化合物在燃料替代品中的行为非常重要 (Wang 等人,2014 年)。

用于脱氢的催化剂研究

孟等人(2021 年)回顾了用于甲基环己烷脱氢(氢能储存中的关键过程)的催化剂研究。他们强调了开发具有良好稳定性、活性和选择性的脱氢催化剂的重要性,并重点介绍了甲基环己烷-甲苯-氢循环的潜在工业应用 (Meng 等人,2021 年)。

氧化反应

菊川等人(1974 年)研究了亚甲基环烷烃(包括亚甲基环庚烷)在乙酸钯中的氧化。他们确定了两类氧化过程:乙酰氧基化和氧化偶联。这项研究有助于了解亚甲基环庚烷在氧化反应中的反应性 (菊川等人,1974 年)。

合成应用

普利多等人(2011 年)开发了一种基于氧代烯丙基硅烷和环氧烯丙基硅烷的环庚烷环合策略,并将其应用于 4-亚甲基环庚-1-醇的立体选择性合成。这种方法在构建七元环天然产物方面具有巨大的潜力 (Pulido 等人,2011 年)。

构象分析

格罗内瓦尔德等人(2013 年)对亚甲基环庚烷和其他七元环进行了构象分析,深入了解了双键对环几何形状的影响。这项研究有助于理解此类化合物的结构性质 (Groenewald 等人,2013 年)。

能量储存和发电

哈马云等人(2019 年)的一项研究调查了甲基环己烷脱氢与甲苯加氢系统集成以产生用于发电的蒸汽,展示了一种能量储存和发电的新方法 (Hamayun 等人,2019 年)。

属性

IUPAC Name |

methylidenecycloheptane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14/c1-8-6-4-2-3-5-7-8/h1-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJYOAWSHIQNEGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CCCCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80179748 | |

| Record name | Methylenecycloheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80179748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2505-03-5 | |

| Record name | Methylenecycloheptane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002505035 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylenecycloheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80179748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the key structural characteristics of methylenecycloheptane and its preferred conformation?

A1: Methylenecycloheptane (C8H14) is a cyclic hydrocarbon featuring a seven-membered ring with an exocyclic methylene group (C=C double bond outside the ring). While molecular mechanics calculations suggest a twist-chair conformation as the most stable for an isolated methylenecycloheptane molecule, crystallographic analysis of sesquiterpenoids containing the methylenecycloheptane moiety reveals a preference for a chair conformation. This difference highlights the influence of ring fusions and substituents on conformational preferences. []

Q2: How can methylenecycloheptane be synthesized through cyclization reactions?

A2: A gold(I) complex catalyst bearing a triethynylphosphine ligand effectively promotes the 7-exo-dig cyclization of silyl enol ethers containing an ω-alkynic substituent. This reaction provides a route to various methylenecycloheptane derivatives, with the possibility of incorporating exo- or endocyclic carbonyl groups. The versatility of this method extends to both cyclic and acyclic starting materials, allowing for the construction of diverse molecular frameworks. []

Q3: Can radical cyclization reactions be employed to synthesize condensed hydroaromatic systems incorporating methylenecycloheptane?

A3: Yes, aryl radical cyclization reactions offer a viable strategy. For instance, the 6-endo-trig-aryl radical cyclization of 2-(o-bromobenzyl)-1-methylenecycloheptane, mediated by tri-n-butyltin hydride, leads to the formation of trans-octahydro-5aH-cyclohepta[b]naphthalene. This example illustrates the potential of radical cyclization reactions to access complex polycyclic structures containing the methylenecycloheptane motif. []

Q4: How does the presence of a double bond influence the conformational landscape of seven-membered rings like methylenecycloheptane?

A4: Computational studies have been conducted to understand the impact of unsaturation on the conformations of seven-membered rings. While specific details are not provided in the abstracts, these studies likely involve computational methods such as molecular mechanics or quantum chemical calculations to explore the potential energy surface and conformational preferences of methylenecycloheptane and related compounds. []

Q5: What are the applications of methylenecycloheptane derivatives in the context of natural products?

A5: Mikanokryptin, a cytotoxic guaianolide, serves as an example of a naturally occurring compound containing the methylenecycloheptane framework. Crystallographic analysis of mikanokryptin provided insights into the conformation of the methylenecycloheptane ring within a complex natural product structure. [] This finding suggests potential applications of methylenecycloheptane derivatives in medicinal chemistry, particularly in the development of anticancer agents.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2'-amino-6'-(diethylamino)spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one](/img/structure/B3050240.png)

![Bicyclo[3.1.0]hexan-2-one, 6,6-dimethyl-, (1R,5S)-](/img/structure/B3050241.png)

![Pyrido[1,2-a]benzimidazole](/img/structure/B3050246.png)

![Pyrimido[1,2-a]benzimidazole](/img/structure/B3050247.png)